Tubulysin C
Overview
Description
Tubulysin C is a member of the tubulysin family, which are antimitotic tetrapeptides isolated from myxobacteria. These compounds were first reported by Höfle and coworkers in 2000. Tubulysins have potent antiproliferative activity against human cancer cells, including drug-resistant cells, by inhibiting tubulin polymerization . This compound, specifically, has shown significant promise in the development of anticancer agents due to its exceptionally potent activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tubulysin C involves complex multi-step processes. One effective method includes the use of solid-phase peptide synthesis (SPPS) to assemble the molecule. This approach requires the separate synthesis of each component of this compound, with the use of N-Fmoc protecting groups to facilitate the SPPS . Another method involves a 3-component Passerini reaction, where a carboxylic acid, an aldehyde, and an isocyanide are reacted to form the desired product .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for precise reaction conditions. advancements in synthetic organic chemistry have allowed for the development and scale-up of production methods. For instance, the initial synthetic route (21 steps) was improved to a more robust route (19 steps), resulting in a 240-fold increase in overall yield .
Chemical Reactions Analysis
Types of Reactions: Tubulysin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity and stability.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include N-Fmoc protecting groups, carboxylic acids, aldehydes, and isocyanides . The conditions for these reactions often involve precise temperature control and the use of catalysts to ensure high yield and purity.
Major Products: The major products formed from these reactions are various tubulysin analogues, which are then tested for their biological activity. These analogues help in understanding the structure-activity relationships and optimizing the compound for therapeutic use .
Scientific Research Applications
Tubulysin C has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure-activity relationships of antimitotic agents. In biology, this compound is used to investigate the mechanisms of cell division and apoptosis. In medicine, it has shown promise as a potent anticancer agent, particularly in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy . Industrially, this compound is used in the development of new therapeutic agents and drug delivery systems .
Mechanism of Action
Tubulysin C exerts its effects by inhibiting tubulin polymerization, which is essential for cell division. This inhibition leads to the disintegration of the cytoskeleton, resulting in apoptotic cell death . The molecular targets of this compound include tubulin, and its pathways involve the disruption of microtubule dynamics . Additionally, this compound has been shown to induce pyroptotic cell death in certain cancer cells, further enhancing its anticancer activity .
Comparison with Similar Compounds
Tubulysin C is unique among the tubulysin family due to its specific structure and potent activity. Similar compounds include tubulysins A, B, D, E, F, G, H, and I, each with slight variations in their chemical structure . For example, tubulysins A, B, C, G, and I contain the C-terminal tubutyrosine, while tubulysins D, E, F, and H have tubuphenylalanine at this position . These structural differences result in varying levels of biological activity and stability, making this compound a particularly valuable compound for research and therapeutic development .
Properties
IUPAC Name |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-(propanoyloxymethyl)amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H61N5O10S/c1-9-25(5)36(44-38(51)32-13-11-12-18-45(32)8)40(52)46(23-55-35(49)10-2)33(24(3)4)21-34(56-27(7)47)39-43-31(22-57-39)37(50)42-29(19-26(6)41(53)54)20-28-14-16-30(48)17-15-28/h14-17,22,24-26,29,32-34,36,48H,9-13,18-21,23H2,1-8H3,(H,42,50)(H,44,51)(H,53,54)/t25-,26-,29+,32+,33+,34+,36-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCNGJHOIKMMCG-UZRVFEFTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N(COC(=O)CC)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H61N5O10S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
816.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205304-88-7 | |
Record name | Tubulysin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205304887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TUBULYSIN C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/072P54KU0L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.